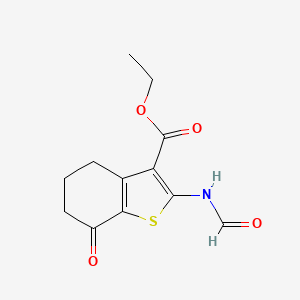

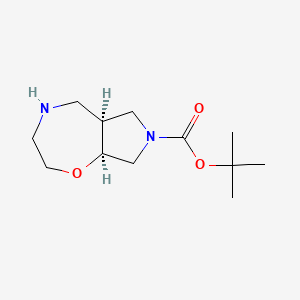

![molecular formula C18H13N5O2S2 B2544607 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 824977-47-1](/img/structure/B2544607.png)

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of such compounds often involves a series of reactions . For example, phenyl acetic acid can be converted into 5-benzyl-1,3,4-oxadiazole-2-thione through a series of reactions . All newly synthesized compounds are usually confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis

In a similar compound, the C—O and C=N bond lengths in the oxadiazole ring are each almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, complexes of similar compounds have been used as efficient catalysts for the transfer hydrogenation of ketones to alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and substituents. For instance, the solubility of a similar compound in CHCl3 is 10% .Applications De Recherche Scientifique

Glutaminase Inhibition

One significant area of research involving compounds structurally related to 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide focuses on the inhibition of kidney-type glutaminase (GLS). This enzyme plays a crucial role in cancer cell metabolism by promoting glutamine utilization. Research has identified potent and selective allosteric inhibitors of GLS, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, which have shown promising results in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models (Shukla et al., 2012).

Antimicrobial and Hemolytic Activity

Research into derivatives of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has also explored their potential as antimicrobial agents. A study on N-substituted derivatives of these compounds found them to possess variable antimicrobial activity against selected microbial species, with one derivative demonstrating significant activity. This series of compounds displayed relatively low cytotoxicity, suggesting their potential for further biological screening (Rehman et al., 2016).

Anticancer, Antioxidant, and Anti-inflammatory Potential

Another research avenue has been the computational and pharmacological evaluation of novel derivatives for their toxicity assessment, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain derivatives have shown binding and moderate inhibitory effects across a range of assays, indicating their potential for further development as therapeutic agents (Faheem, 2018).

Antitubercular Agents

Additionally, derivatives of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide have been investigated for their potential as selective antitubercular agents. Some compounds have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without activity against other bacteria or fungi. These compounds exhibited low in vitro toxicities, making them of particular interest for further development (Karabanovich et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O2S2/c24-14(19-17-20-15(23-27-17)12-7-3-1-4-8-12)11-26-18-22-21-16(25-18)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCZDCTZVMMKLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

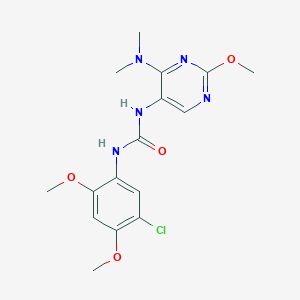

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)

![1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)piperidine-4-carboxylic acid](/img/structure/B2544534.png)

![N-[[2-(Oxan-4-yloxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2544537.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2544538.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2544542.png)

![N-(benzo[d]thiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2544546.png)